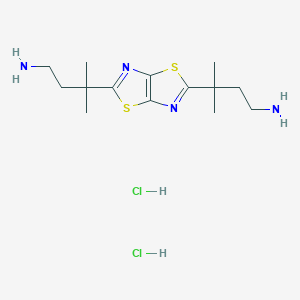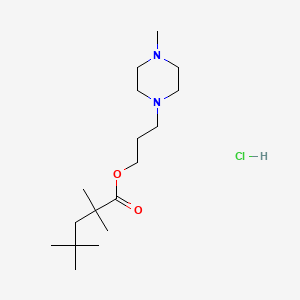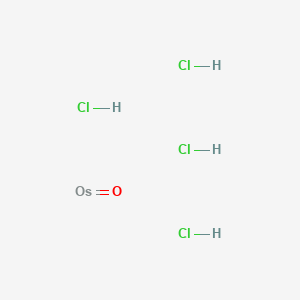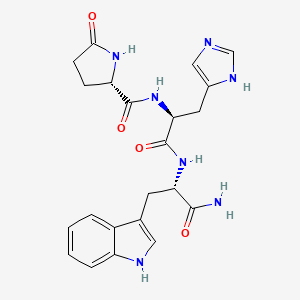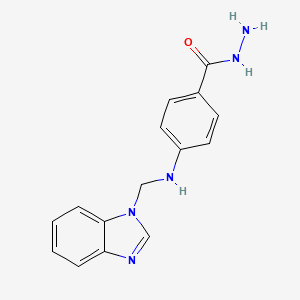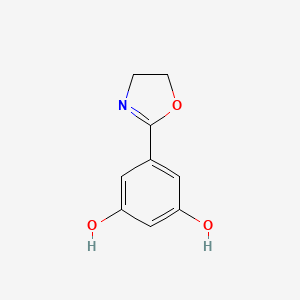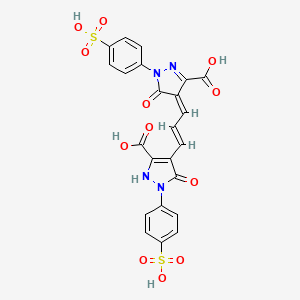![molecular formula C18H12O B14686536 Benz[a]anthracen-7-ol CAS No. 28186-96-1](/img/structure/B14686536.png)
Benz[a]anthracen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracen-7-ol is a polycyclic aromatic hydrocarbon with a hydroxyl group attached to the seventh position of the benz[a]anthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracen-7-ol typically involves the hydroxylation of benz[a]anthraceneFor instance, metal-catalyzed reactions with alkynes have been reported as effective methods for constructing anthracene frameworks .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Benz[a]anthracen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the aromatic rings, leading to partially or fully hydrogenated products.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often facilitated by acid catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracen-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in carcinogenesis and as a model compound in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz[a]anthracen-7-ol involves its interaction with cellular components, leading to various biological effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through metabolic activation, often involving enzymes such as cytochrome P450 .
Vergleich Mit ähnlichen Verbindungen
Benz[a]anthracene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used extensively in cancer research.
Uniqueness: Benz[a]anthracen-7-ol’s unique structure, with the hydroxyl group at the seventh position, imparts distinct chemical reactivity and biological activity, differentiating it from other benz[a]anthracene derivatives.
Eigenschaften
CAS-Nummer |
28186-96-1 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-7-ol |
InChI |
InChI=1S/C18H12O/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H |
InChI-Schlüssel |
OUYRHARBBPTNLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)
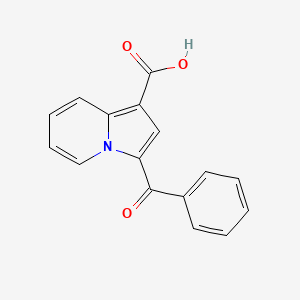

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)
